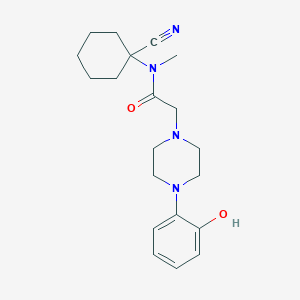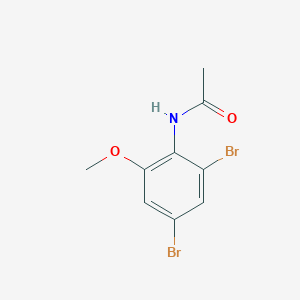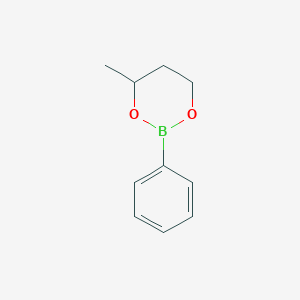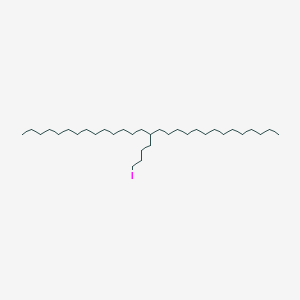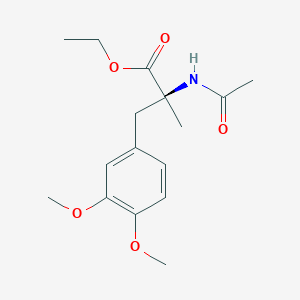
Ethyl (S)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (S)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoate is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of an ethyl ester group, an acetamido group, and a dimethoxyphenyl group. It is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoate typically involves multiple steps. One common method includes the use of starting materials such as 3,4-dimethoxyphenylacetic acid and ethyl acetoacetate. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.
-
Step 1: Formation of Intermediate
Reagents: 3,4-dimethoxyphenylacetic acid, ethyl acetoacetate
Conditions: Catalysts such as p-toluenesulfonic acid, temperature around 80-100°C
Reaction: Condensation reaction to form an intermediate compound
-
Step 2: Acetylation
Reagents: Acetic anhydride, pyridine
Conditions: Room temperature
Reaction: Acetylation of the intermediate to form the final product
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to enhance yield and efficiency. The use of automated systems for temperature and pH control is common to ensure consistent product quality.
化学反应分析
Types of Reactions
Ethyl (S)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic conditions, temperature around 50-70°C
Reduction: Hydrogen gas, palladium catalyst, room temperature
Substitution: Sodium hydroxide, ethanol, reflux conditions
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted amides or esters
科学研究应用
Ethyl (S)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of Ethyl (S)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
N-(2,4-Diaryltetrahydroquinolin-1-yl) furan-2-carboxamide: Another compound with a dimethoxyphenyl group, used for its therapeutic properties.
Uniqueness
Ethyl (S)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C16H23NO5 |
|---|---|
分子量 |
309.36 g/mol |
IUPAC 名称 |
ethyl (2S)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoate |
InChI |
InChI=1S/C16H23NO5/c1-6-22-15(19)16(3,17-11(2)18)10-12-7-8-13(20-4)14(9-12)21-5/h7-9H,6,10H2,1-5H3,(H,17,18)/t16-/m0/s1 |
InChI 键 |
XWRFXUZBQOBPGB-INIZCTEOSA-N |
手性 SMILES |
CCOC(=O)[C@](C)(CC1=CC(=C(C=C1)OC)OC)NC(=O)C |
规范 SMILES |
CCOC(=O)C(C)(CC1=CC(=C(C=C1)OC)OC)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-hydroxy-4-methylquinolin-7-yl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B13355981.png)





![N,N-dimethyl-4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B13356018.png)

![4-{3-[(Benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylquinoline](/img/structure/B13356034.png)

